molecular formula C17H14N2O4S B1610400 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid CAS No. 62284-86-0

6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid

Cat. No.: B1610400
CAS No.: 62284-86-0
M. Wt: 342.4 g/mol
InChI Key: LVBSSRLESHNUHX-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[2,1-b]thiazole Derivatives

Imidazo[2,1-b]thiazole derivatives have emerged as a structurally unique class of heterocyclic compounds with broad pharmacological potential. Early work in the 2000s focused on their antimicrobial and antitumor properties, as demonstrated by the synthesis of guanylhydrazone derivatives showing cytotoxicity against leukemia and colon cancer cells. A pivotal 2013 study identified benzo[d]imidazo[5,1-b]thiazoles as potent phosphodiesterase 10A (PDE10A) inhibitors, with compound 9e exhibiting nanomolar-range activity and efficacy in psychosis models. By 2020, researchers synthesized imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates targeting carbonic anhydrase II, achieving selective inhibition (K~i~ = 57.7–98.2 µM). The 2021 discovery of pan-RAF inhibitors within this scaffold, such as (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives, marked a breakthrough in melanoma therapy, with in vivo tumor reduction exceeding 60%.

Table 1: Key Milestones in Imidazo[2,1-b]thiazole Research

Year Discovery Biological Activity Reference
2013 Benzo[d]imidazo[5,1-b]thiazole PDE10A inhibitors Antipsychotic effects in rodent models
2020 Sulfonyl piperazine conjugates Carbonic anhydrase II inhibition
2021 Pan-RAF inhibitors Anti-melanoma activity

Significance of Naphthalene-Substituted Heterocyclic Systems

Naphthalene’s planar aromatic structure enhances hydrophobic interactions and π-π stacking with biological targets. The 2-naphthyl substitution in 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b]thiazole increases binding affinity for enzymes like PDE10A and carbonic anhydrase by 3–5× compared to phenyl analogs. Clinically, naphthalene-containing drugs such as terbinafine (antifungal) and propranolol (β-blocker) validate its therapeutic utility. A 2022 review highlighted naphthalene’s role in improving blood-brain barrier penetration, critical for CNS-targeted agents.

Rationale for Oxalate Salt Formation in Pharmaceutical Chemistry

Oxalate salts address solubility limitations of free bases while maintaining pharmacological activity. For example, o-desmethylvenlafaxine oxalate showed 142 g/L solubility versus 70 g/L for the succinate salt. The oxalate anion’s high acidity (pK~a1~ = 1.19) enables stable salt formation with basic nitrogen atoms in imidazo[2,1-b]thiazoles, as evidenced by single-crystal XRD studies of analogous compounds. Torasemide oxalate demonstrated 14× solubility enhancement over the parent drug, enabling rapid dissolution (≥85% in 15 min).

Table 2: Solubility Comparison of Selected Oxalate Salts

Compound Aqueous Solubility (g/L) Bioavailability Improvement Reference
O-desmethylvenlafaxine oxalate 142 2.03× vs. succinate
Torasemide oxalate 14× parent drug 18× dissolution rate
6-Naphthalen-2-yl derivative* Data pending Theoretical ≥10×

*Predicted based on structural analogs.

Properties

IUPAC Name

6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S.C2H2O4/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14;3-1(4)2(5)6/h1-9,14H,10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBSSRLESHNUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C=CS2)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493700
Record name Oxalic acid--6-(naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62284-86-0
Record name Oxalic acid--6-(naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Key Intermediate: α-Bromodesoxybenzoin

  • Starting from desoxybenzoin compounds , α-bromination is performed using bromine in anhydrous benzene or carbon tetrachloride under controlled conditions, sometimes accelerated by UV irradiation (e.g., sunlamp) to ensure complete bromination.
  • The brominated product (α-bromodesoxybenzoin) is purified by recrystallization or vacuum evaporation.

Formation of the Imidazo[2,1-b]thiazole Core

  • The α-bromodesoxybenzoin is reacted with 2-amino-4,5-dihydrothiazole in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), or in lower alkanols like methanol.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures, in the presence of a base such as potassium carbonate or triethylamine to facilitate nucleophilic substitution.
  • Alternative methods include alkylation of 4,5-diphenyl-2-mercaptoimidazole with ethylene-1,2-dihalides in DMF at reflux temperature using potassium carbonate or potassium hydride as base.
  • The required 4,5-diphenyl-2-mercaptoimidazoles are prepared by condensation of benzoin with thiourea in high boiling polar solvents like DMF or hexanol.

Oxidation to Sulfoxide or Sulfone Derivatives (Optional)

  • Oxidation of the thiazole sulfur atom can be performed using sodium periodate, hydrogen peroxide, or organic peracids (e.g., meta-chloroperbenzoic acid) in solvents such as aqueous methanol or methylene chloride.
  • This step is relevant if sulfoxide or sulfone derivatives are desired.

Formation of Oxalic Acid Salt

  • The free base compound is dissolved in an organic solvent such as isopropyl acetate, ethyl acetate, or a mixture with water.
  • Oxalic acid dihydrate is added either directly or as an aqueous solution, and the mixture is stirred at ambient temperature (typically 20–25 °C) for several hours (ranging from 1 to 21 hours depending on conditions).
  • The salt precipitates as a white solid, which is filtered, washed with the organic solvent, and dried under vacuum.
  • Yields for this step range from approximately 59% to 84%, depending on solvent system and reaction time.

Representative Experimental Data

Step Reaction Conditions Yield (%) Notes
α-Bromination of desoxybenzoin Bromine in benzene, room temp, 15–30 min High (not quantified) UV irradiation may accelerate reaction
Imidazo[2,1-b]thiazole formation α-Bromodesoxybenzoin + 2-amino-4,5-dihydrothiazole, DMF, RT, 60 h ~59–80% Base: K2CO3 or KH; polar solvents preferred
Oxidation to sulfoxide Sodium periodate or m-CPBA, aqueous methanol/DCM, RT Not specified Optional step for sulfoxide derivatives
Oxalic acid salt formation Oxalic acid dihydrate in isopropyl acetate/water, 20 °C, 2–21 h 59–84% Filtration and vacuum drying to isolate salt

Notes on Reaction Optimization and Variations

  • The choice of solvent and base significantly affects reaction rate and yield. DMF and potassium carbonate are commonly preferred.
  • Reaction temperature for alkylation is often maintained between room temperature and 80 °C.
  • Salt formation is sensitive to solvent polarity and acid equivalents; typically 0.75–0.8 equivalents of oxalic acid dihydrate are used.
  • Purity and enantiomeric excess (ee) are monitored by HPLC and chiral HPLC, with typical ee values reported up to 92% in related compounds.
  • Washing and drying conditions are critical to obtain stable crystalline oxalate salts with consistent physicochemical properties.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition
Solvent for alkylation DMF, acetonitrile, methanol
Base Potassium carbonate, potassium hydride
Temperature (alkylation) 20–80 °C
Reaction time (alkylation) 1–64 hours
Oxalic acid equivalents 0.75–0.8 eq.
Solvent for salt formation Isopropyl acetate, ethyl acetate, water
Temperature (salt formation) 20–25 °C
Reaction time (salt formation) 1–21 hours
Yield (salt formation) 59–84%

Chemical Reactions Analysis

6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.

Mechanism of Action

The mechanism of action of 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to suppress the growth of cancer cells by interfering with specific cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The imidazo[2,1-b][1,3]thiazole scaffold is highly modular, with substitutions at the 3-, 6-, and 7-positions significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents/R-Groups Biological Activity/Application Key Findings
3-Thien-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole 3-Thienyl (heteroaromatic) Antitrypanosomal (Chagas disease) Identified as a TCCYP51 inhibitor; moderate activity against T. cruzi .
3-(2-Furyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole 3-Furyl (heteroaromatic) Antitrypanosomal (Chagas disease) Similar scaffold to thienyl analog; ChemDiv database hit for TCCYP51 .
6-(4-Methylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole 6-p-Tolyl (aromatic) Research tool; synthetic intermediate Used in solubility studies; lower hydrophobicity vs. naphthalen-2-yl .
6,6-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole 6,6-Dimethyl (aliphatic) CXCR4 ligand (anti-HIV) Docking energy: -9.2 kcal/mol; benchmark for virtual screening .
7-Substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines Oxazine ring; nitro group Antileishmanial/antitubercular Potent against Leishmania donovani (IC₅₀: 0.03–0.5 µM) .
Key Structural Insights:
  • Naphthalen-2-yl vs. Smaller Aromatics : The naphthalen-2-yl group introduces steric bulk and extended π-conjugation, which may improve target binding but reduce solubility compared to p-tolyl or thienyl analogs .
  • Oxalic Acid Role : Unlike neutral analogs, the oxalic acid pairing could enhance crystallinity or modulate acidity, influencing bioavailability .
Antiparasitic Activity:
  • TCCYP51 Inhibition: Thienyl and furyl analogs (e.g., compounds 4 and 5 in ) showed moderate inhibition of Trypanosoma cruzi CYP51, a sterol biosynthesis enzyme. The naphthalen-2-yl derivative’s larger substituent may hinder access to the enzyme’s active site, necessitating structural optimization .
  • Antileishmanial Activity : Nitroimidazo-oxazines (e.g., DNDI-8219) demonstrated high potency (IC₅₀ < 1 µM) against Leishmania, attributed to the nitro group’s redox activation. The absence of a nitro group in the target compound suggests divergent mechanisms .
Antiviral Potential:
  • CXCR4 Antagonism : The 6,6-dimethyl analog served as a reference ligand for HIV entry inhibition via CXCR4 binding. The naphthalen-2-yl group’s aromaticity might enhance receptor interaction but requires validation .

Physicochemical Properties

Property 6-Naphthalen-2-yl Analog (Inferred) 6-p-Tolyl Analog 3-Thienyl Analog
LogP (Predicted) ~3.8 (highly lipophilic) ~2.5 ~2.2
Aqueous Solubility Low (<10 µM) Moderate (~50 µM) Moderate (~50 µM)
Melting Point Not reported 121–123°C (related salt) Not reported

Biological Activity

6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole; oxalic acid (CAS No. 62284-86-0) is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, recognized for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties.

  • Molecular Formula : C17H14N2O4S
  • Molecular Weight : 342.4 g/mol
  • IUPAC Name : 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole; oxalic acid

Anticancer Activity

Research indicates that 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole exhibits significant anticancer properties. It has shown efficacy against various cancer cell lines:

Cell Line IC50 Value (µg/mL) Reference
MCF-72.21
HepG21.67
BGC-8231.11
A549Not specified

The mechanism of action involves the suppression of cancer cell growth through interference with specific cellular processes.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It demonstrates potential in reducing inflammation markers and has been linked to pathways involving cytokine modulation.

Antimicrobial and Antibacterial Activities

Studies have highlighted the antimicrobial properties of this compound against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in treating infections.

The biological activity of 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation and inflammatory responses.
  • Cell Cycle Interference : It disrupts the normal cell cycle progression in cancer cells.

Case Studies

Several studies have documented the biological efficacy of this compound:

  • Antitumor Activity : A study assessed the antitumor activity of related thiazole derivatives and found that those with similar structures exhibited higher inhibitory activity than standard treatments like 5-Fluorouracil (5-Fu) against multiple cancer cell lines .
  • Inflammation Modulation : Another investigation highlighted its potential in modulating inflammatory responses through specific signaling pathways .

Q & A

Q. What are the optimal synthetic routes for preparing 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole?

The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation under solvent-free conditions for fused heterocyclic frameworks (e.g., Eaton’s reagent-mediated cyclization) . A validated method includes reacting 1,2,4-triazole-5-thiol derivatives with aryl maleimides under reflux in glacial acetic acid, followed by purification via recrystallization . Key parameters include reaction time (2–6 hours), solvent choice (acetic acid or ethanol), and stoichiometric ratios to avoid byproducts.

Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?

Combined spectroscopic and crystallographic methods are essential:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if fluorinated substituents are present) to confirm regiochemistry and substituent positions .
  • X-ray crystallography : To resolve stereochemical ambiguities in the tetrahydroimidazo-thiazole core .
  • HPLC-MS : For purity assessment and detection of salt forms (e.g., hydrochloride or phosphate salts) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Standard assays include:

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Contradictions often arise from pharmacokinetic factors (e.g., poor solubility of the oxalic acid salt). Strategies include:

  • Formulation optimization : Use of co-solvents (DMSO/PEG) or nanoencapsulation to enhance bioavailability .
  • Metabolite profiling : LC-MS/MS to identify active metabolites and rule out false negatives .
  • Dose-response recalibration : Adjusting dosing regimens based on ADME (absorption, distribution, metabolism, excretion) parameters .

Q. What advanced computational methods are suitable for predicting structure-activity relationships (SAR)?

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) to map interactions with targets like EGFR or tubulin .
  • QSAR modeling : Use of descriptors (e.g., logP, topological polar surface area) to correlate substituent effects with activity .
  • MD simulations : Assessing conformational stability of the imidazo-thiazole core in biological matrices .

Q. How does the oxalic acid counterion influence the compound’s physicochemical properties?

Oxalic acid enhances crystallinity and solubility via salt formation. Key analyses include:

  • pH-dependent solubility : Measure solubility across physiological pH (1.2–7.4) using shake-flask methods .
  • Thermal stability : TGA/DSC to compare decomposition profiles of free base vs. salt forms .
  • Ion-pair interactions : FT-IR or Raman spectroscopy to confirm hydrogen bonding between the thiazole nitrogen and oxalate .

Q. What strategies mitigate synthetic challenges in scaling up imidazo-thiazole derivatives?

  • Flow chemistry : Continuous flow reactors to improve yield and reduce side reactions in cyclization steps .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) for regioselective aryl coupling .
  • Green chemistry : Solvent-free conditions or water-mediated reactions to minimize waste .

Methodological Considerations

Q. How should researchers design experiments to assess synergistic effects with other therapeutics?

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in drug combinations .
  • Transcriptomic profiling : RNA-seq to identify pathways modulated by the compound in combination therapies .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Forced degradation : Expose the compound to heat, light, and hydrolytic conditions, followed by LC-UV/MS analysis .
  • Impurity profiling : Compare degradation peaks against synthetic intermediates using HRMS .

Q. How can researchers validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins upon compound binding .
  • Pull-down assays : Biotinylated probes or photoaffinity labeling to isolate compound-protein complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Reactant of Route 2
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid

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